molecular formula C18H28N4O4S2 B602340 Biotin Impurity A CAS No. 1163708-46-0

Biotin Impurity A

Cat. No. B602340
M. Wt: 428.58
InChI Key:
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Description

Biotin Impurity A, also known as D-Biotin Dimer Acid, is an impurity found in biotin, which is a water-soluble B vitamin . It is widely used throughout the biotechnology industry to conjugate proteins for biochemical assays . The molecular formula of Biotin Impurity A is C18H28N4O4S2 and its molecular weight is 428.57 .


Molecular Structure Analysis

The molecular structure of Biotin Impurity A is represented by the formula C18H28N4O4S2 . The exact structure can be represented by a SMILES string , which is a type of notation used to describe the structure of chemical species using short ASCII strings.

Scientific Research Applications

Enzymatic Assay Development

Biotin, including its impurities like Biotin Impurity A, plays a critical role in the development of enzymatic assays. Huang and Rogers (1997) emphasized the importance of biotin in metabolism studies and in determining the degree of biotin conjugation to biomolecules, using specific protein binders like avidin or streptavidin in the assay development (Huang & Rogers, 1997).

Nanotechnology Applications

In nanotechnology, biotin modifications are used for detecting biological and chemical species. Cui et al. (2001) demonstrated that biotin-modified silicon nanowires can detect streptavidin at picomolar concentrations, showcasing biotin's utility in creating sensitive, real-time sensors (Cui, Wei, Park, & Lieber, 2001).

Bioconjugation and Biotinylation Techniques

Biotin is extensively used in bioconjugation methods. Jezowska et al. (2012) highlighted the importance of biotin in attaching to biological targets, particularly using "click chemistry" for selective and efficient biotinylation of peptides and oligonucleotides (Jezowska, Romanowska, Bestas, Tedebark, & Honcharenko, 2012).

Biosensor Development

Biotin's role in biosensor technologies is significant. Spence et al. (2001) developed an NMR-based xenon biosensor using biotin-modified supramolecular cages to detect biotin-avidin binding, demonstrating biotin's application in multiplexing assays for multiple analytes (Spence, Rubin, Dimitrov, Ruiz, Wemmer, Pines, Yao, Tian, & Schultz, 2001).

Biomedical Research and Diagnostics

Biotin and its derivatives are utilized in immunoassays. Luong, Male, and Glennon (2019) discussed the use of biotinylated antibodies/antigens in clinical immunoassays for diverse analytes, indicating biotin's critical role in enhancing detection selectivity and sensitivity in medical diagnostics (Luong, Male, & Glennon, 2019).

Nanomaterial Functionalization

Biotin is used for functionalizing nanomaterials like carbon nanotubes to improve biocompatibility and biomolecular recognition. Shim et al. (2002) utilized the streptavidin/biotin system to investigate protein adsorption on single-walled carbon nanotubes, highlighting biotin's role in nanotechnology applications (Shim, Wong, Kam, Chen, Li, & Dai, 2002).

Biotin in Microbial Biotechnology

Streit and Entcheva (2003) reviewed biotin's biosynthesis in microbes and its biochemical role, discussing its importance in the development of biotin-overproducing microbes for biotechnological production (Streit & Entcheva, 2003).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCAVQWGAJQDNB-LZXPERKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCC(CCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747149
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin Impurity A

CAS RN

1163708-46-0
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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